1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group, a triazolopyridazine moiety, and a propanone linkage
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one involves multiple steps, starting with the preparation of the piperazine derivative. The chlorophenyl group is introduced via a nucleophilic substitution reaction. The triazolopyridazine moiety is then synthesized through a cyclization reaction involving appropriate precursors. Finally, the propanone linkage is formed through a condensation reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Condensation: This reaction can be used to form larger molecules by combining the compound with other reactants under appropriate conditions.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one can be compared with other similar compounds, such as:
Trazodone: A compound with a similar triazolopyridazine moiety, used as an antidepressant.
Buspirone: A compound with a similar piperazine ring, used as an anxiolytic.
Risperidone: A compound with a similar chlorophenyl group, used as an antipsychotic.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H19ClN6OS |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one |
InChI |
InChI=1S/C18H19ClN6OS/c19-14-2-1-3-15(12-14)23-7-9-24(10-8-23)18(26)6-11-27-17-5-4-16-21-20-13-25(16)22-17/h1-5,12-13H,6-11H2 |
InChI Key |
HWGWAGZYVBYNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCSC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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